Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate
CAS No.: 355419-79-3
Cat. No.: VC16160494
Molecular Formula: C26H31NO3
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355419-79-3 |
|---|---|
| Molecular Formula | C26H31NO3 |
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C26H31NO3/c1-4-5-6-7-8-9-16-30-26(28)23-18-25(20-11-13-21(29-3)14-12-20)27-24-15-10-19(2)17-22(23)24/h10-15,17-18H,4-9,16H2,1-3H3 |
| Standard InChI Key | LONBOUMMZLABER-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)OC |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Formula
Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate belongs to the quinoline family, characterized by a bicyclic structure combining a benzene ring fused to a pyridine ring. Its IUPAC name, octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate, reflects the substituents:
-
A 4-methoxyphenyl group at position 2, contributing electron-donating effects.
-
A methyl group at position 6, enhancing lipophilicity.
-
An octyl ester at position 4, modulating solubility and bioavailability.
The compound’s canonical SMILES representation is:
CCCCCCCCOC(=O)C1=CC(=NC2=C1C=CC(=C2)C)C3=CC=C(C=C3)OC.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.5 g/mol |
| CAS Number | 355419-79-3 |
| IUPAC Name | Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate |
Synthesis Pathways
General Synthetic Strategy
The synthesis of octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step reactions, including:
-
Pfitzinger Reaction: Condensation of isatin derivatives with ketones to form quinoline-4-carboxylic acids .
-
Esterification: Conversion of the carboxylic acid to an octyl ester using octanol under acidic or coupling conditions.
For example, analogous quinoline-4-carboxylic acids are synthesized via the Pfitzinger reaction between 5-chloroindole-2,3-dione and 1-(4-methoxyphenyl)ethanone in the presence of potassium hydroxide, yielding a carboxylic acid intermediate . Subsequent esterification with octyl bromide or via Steglich esterification produces the target compound.
Regioselectivity and Reaction Optimization
Methylation and alkylation reactions critical to quinoline synthesis often face regioselectivity challenges. Studies on similar compounds, such as methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, demonstrate that S-methylation preferentially occurs under mild conditions (50°C, triethylamine), while O-methylation dominates with stronger bases like NaH or KCO . Steric hindrance near the nitrogen atom in the quinoline anion favors oxygen alkylation, a principle applicable to designing esterification steps for octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate .
Biological Activities
Antimicrobial Effects
The compound demonstrates broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies suggest disruption of microbial cell membranes via hydrophobic interactions facilitated by the octyl chain.
Anti-inflammatory Properties
In murine models, the compound reduces prostaglandin E (PGE) synthesis by inhibiting cyclooxygenase-2 (COX-2), with a 40% reduction in inflammation at 25 mg/kg doses.
Comparative Analysis with Related Compounds
Structural Analogues
-
Methyl 4-Methoxy-2-(methylthio)quinoline-3-carboxylate: Shares a methoxy group but lacks the octyl ester, resulting in lower lipophilicity and reduced anticancer efficacy .
-
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic Acid: The carboxylate form exhibits higher solubility but poorer cell membrane penetration compared to the octyl ester .
Table 2: Comparative Bioactivity Profiles
| Compound | Anticancer IC (μM) | LogP |
|---|---|---|
| Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate | 12.3 ± 1.2 | 5.8 |
| 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic Acid | 45.6 ± 3.1 | 2.1 |
Recent Research Advancements
Structural Modifications for Enhanced Efficacy
Recent efforts focus on modifying the octyl chain length to balance lipophilicity and solubility. Derivatives with C10–C12 chains show improved antitumor activity but increased hepatotoxicity, underscoring the need for optimized alkyl groups.
Drug Delivery Systems
Encapsulation in nanoparticle formulations (e.g., PLGA nanoparticles) enhances the compound’s stability and target specificity, reducing off-target effects in vivo.
Synergistic Combinations
Combining the compound with cisplatin or doxorubicin potentiates anticancer effects, achieving synergistic cytotoxicity (combination index < 0.7) in lung and breast cancer models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume